

An In-depth Technical Guide to (2-bromoethyl)cyclopropane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(2-bromoethyl)cyclopropane is a valuable bifunctional molecule for synthetic chemists, incorporating both a reactive alkyl bromide and a strained cyclopropane ring. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its chemical reactivity, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

(2-bromoethyl)cyclopropane is a colorless oil at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.


Property	Value	Reference
Molecular Formula	C ₅ H ₉ Br	[1]
Molecular Weight	149.03 g/mol	[1]
Boiling Point	129-138 °C	
Density	1.338 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.481	
Flash Point	39.2 ± 13.6 °C	[1]
CAS Number	36982-56-6	[1]

Synthesis of (2-bromoethyl)cyclopropane

The most common and efficient method for the synthesis of **(2-bromoethyl)cyclopropane** is the bromination of 2-cyclopropylethanol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of **(2-bromoethyl)cyclopropane**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **(2-bromoethyl)cyclopropane**.

Detailed Experimental Protocol

Materials:

- 2-Cyclopropylethanol
- Phosphorus tribromide (PBr_3)
- Pyridine (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: A solution of 2-cyclopropylethanol (1.0 equivalent) in anhydrous pyridine (3.0 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

- Addition of PBr_3 : Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
- Work-up: The reaction is quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- Washing: The combined organic layers are washed successively with saturated aqueous NaHCO_3 solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **(2-bromoethyl)cyclopropane**.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for **(2-bromoethyl)cyclopropane**, the following data is predicted based on analogous structures and spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.45	Triplet	2H	$-\text{CH}_2\text{-Br}$
~1.90	Multiplet	2H	$-\text{CH}_2\text{-CH}_2\text{-Br}$
~0.70	Multiplet	1H	Cyclopropyl CH
~0.45	Multiplet	2H	Cyclopropyl CH_2
~0.10	Multiplet	2H	Cyclopropyl CH_2

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~38	-CH ₂ -Br
~34	-CH ₂ -CH ₂ -Br
~10	Cyclopropyl CH
~5	Cyclopropyl CH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3080	C-H stretch (cyclopropyl)
2920-2850	C-H stretch (aliphatic)
~1450	CH ₂ scissoring
~1250	C-Br stretch
~1020	Cyclopropane ring deformation

Mass Spectrometry (MS)

m/z	Assignment
148/150	[M] ⁺ (presence of Br isotopes)
69	[M-Br] ⁺
41	[C ₃ H ₅] ⁺ (cyclopropyl fragment)

Chemical Reactivity and Applications

(2-bromoethyl)cyclopropane is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an S_N2 mechanism.^{[2][3]} The presence of the cyclopropane ring introduces unique reactivity considerations.

Nucleophilic Substitution Reactions

The electrophilic carbon atom bonded to the bromine is readily attacked by a variety of nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of the cyclopropylethyl moiety into a wide range of molecules.

Caption: General S_N2 reaction of **(2-bromoethyl)cyclopropane**.

Common nucleophiles that can be employed include:

- Cyanide (CN⁻): for the synthesis of cyclopropylethyl nitriles.
- Azide (N₃⁻): leading to the formation of cyclopropylethyl azides.
- Alkoxides (RO⁻): to produce cyclopropylethyl ethers.
- Thiolates (RS⁻): for the synthesis of cyclopropylethyl thioethers.
- Carbanions (e.g., from malonic esters): for carbon-carbon bond formation.

Grignard Reagent Formation

(2-bromoethyl)cyclopropane can be used to prepare the corresponding Grignard reagent, (2-cyclopropylethyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. The cyclopropane ring is generally stable under the conditions required for Grignard reagent formation.

Ring Stability

The cyclopropane ring in **(2-bromoethyl)cyclopropane** is relatively stable under typical nucleophilic substitution conditions. The high p-character of the C-C bonds in the cyclopropane ring makes it less susceptible to ring-opening compared to more strained systems.^{[4][5][6]} However, under harsh conditions or with specific reagents, ring-opening reactions can occur.

Applications in Drug Discovery and Development

The cyclopropyl group is a desirable motif in medicinal chemistry due to its ability to impart conformational rigidity and improve metabolic stability.^[7] **(2-bromoethyl)cyclopropane** serves

as a key building block for introducing the cyclopropylethyl group into potential drug candidates. This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic properties.

Safety Information

(2-bromoethyl)cyclopropane is a flammable liquid and an irritant.[\[1\]](#) It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the physical and chemical properties of **(2-bromoethyl)cyclopropane**. The detailed synthetic protocol and discussion of its reactivity are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (2-Bromoethyl)cyclopropane [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-bromoethyl)cyclopropane: Properties, Synthesis, and Reactivity]. BenchChem, [2025].

[Online PDF]. Available at: [<https://www.benchchem.com/product/b145715#physical-and-chemical-properties-of-2-bromoethyl-cyclopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com